3-(4-Bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone is a compound that belongs to the class of pyrazole derivatives, which are recognized for their diverse biological activities. This specific derivative is characterized by the presence of a bromophenyl group and a methylphenyl hydrazone moiety, contributing to its potential pharmacological properties. The compound is often synthesized for research purposes due to its interesting chemical structure and possible applications in medicinal chemistry.
The compound can be synthesized from commercially available starting materials, including 3-(4-bromophenyl)-4H-pyrazol-4-one and 3-methylphenylhydrazine. The synthesis typically involves condensation reactions that are well-documented in the literature.
This compound falls under the category of hydrazones, which are characterized by the presence of a carbon-nitrogen double bond (C=N) linked to a hydrazine derivative. Pyrazole derivatives like this one are noted for their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.
The synthesis of 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone generally involves the following steps:
The reaction conditions typically require refluxing the mixture for several hours, followed by cooling and crystallization to isolate the product. The yield and purity of the final product can be enhanced through recrystallization techniques from suitable solvents such as ethanol or methanol .
The molecular formula for 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone is . The structure features:
Key spectral data that can characterize this compound include:
The compound can undergo various chemical reactions typical of pyrazole derivatives:
Reactions involving this compound often require careful control of temperature and pH to optimize yields and selectivity .
The mechanism of action for compounds like 3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone typically involves:
Studies have shown that pyrazole derivatives exhibit significant activity against various cancer cell lines and inflammatory models, indicating their potential as therapeutic agents .
Relevant analytical data such as melting point ranges, solubility profiles, and spectral data (NMR, IR) are crucial for characterizing this compound .
3-(4-bromophenyl)-4H-pyrazol-4-one N-(3-methylphenyl)hydrazone has several potential applications in scientific research:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
The pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) and hydrazone functional group (–NH–N=CR2) constitute a privileged scaffold in medicinal chemistry due to their versatile electron distribution properties and conformational adaptability. Pyrazole-based compounds exhibit distinct binding capabilities through hydrogen bonding and π-stacking interactions with biological targets, as evidenced by their prevalence in FDA-approved drugs including celecoxib (COX-2 inhibitor) and rimonabant (cannabinoid receptor antagonist). The hydrazone moiety introduces additional hydrogen bonding capacity and chelating potential, enabling precise molecular recognition of enzyme active sites and receptor domains [1] [4].
The electronic configuration of pyrazole allows selective substitution at N1, C3, C4, or C5 positions, facilitating tailored bioactivity profiles. Structural analyses demonstrate that 4-pyrazolones adopt a planar conformation that enhances intermolecular interactions with biological macromolecules. When coupled with hydrazone linkages, these hybrids exhibit improved membrane permeability and target specificity compared to non-conjugated analogs. Recent crystallographic studies reveal that the pyrazol-4-one hydrazone system maintains a semi-rigid architecture essential for high-affinity binding to bacterial efflux pumps and kinase domains [2] [3].
Table 1: Bioactive Pyrazole-Hydrazone Hybrids and Their Therapeutic Applications
Compound Structure | Biological Activity | Key Structural Features |
---|---|---|
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Antibacterial against XDR S. Typhi (MIC: 6.25 mg/mL) | Bromophenyl + pyrazine carboxamide |
4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid hydrazones | Anti-MRSA (MIC: 1.56 μg/mL) | Coumarin-pyrazole-hydrazone hybrid |
2-Cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridines | Broad-spectrum antimicrobial | Naphthyridine-pyrazole conjugate |
The bromophenyl group serves as a bioisosteric replacement for chlorophenyl and other halogenated systems while enhancing lipophilic character and metabolic stability. X-ray crystallography of 3-(4-bromophenyl)-5-methyl-1H-pyrazole (CCDC 2269982) reveals a planar configuration with Br1–C10 bond length of 1.897(10) Å and intermolecular N–H···N hydrogen bonding (distance: 2.24 Å, angle: 160°). This facilitates halogen bonding interactions with biological targets through type I Br···Br contacts (θ1 = θ2 ≈ 156–163°) observed in related structures [2]. The electron-withdrawing nature of bromine (Hammett constant σm = 0.39, σp = 0.23) polarizes the phenyl ring, increasing electrophilicity at the hydrazone carbon and enhancing reactivity with nucleophilic residues in target enzymes.
Comparative studies demonstrate that 3-methylphenyl substitution confers steric optimization without electron delocalization interference. The methyl group at the meta-position exhibits a torsional angle of 18.0(3)° relative to the pyrazole plane, creating optimal hydrophobic pocket occupancy in bacterial alkaline phosphatase (PDB: 1EW2). Structure-activity relationship (SAR) analyses indicate that bromo/methyl combination improves antibacterial potency 4-fold against XDR S. Typhi compared to unsubstituted analogs, with MIC reductions from 25 mg/mL to 6.25 mg/mL in pyrazine carboxamide derivatives [1] [8].
Table 2: Electronic and Steric Parameters of Key Substituents
Substituent | Hammett Constant (σ) | Van der Waals Volume (ų) | Effect on Bioactivity |
---|---|---|---|
4-Bromophenyl | σm = 0.39, σp = 0.23 | 28.7 | Enhances membrane penetration and halogen bonding |
3-Methylphenyl | σm = -0.07, σp = -0.17 | 26.3 | Optimizes hydrophobic pocket binding without steric clash |
4-Trifluoromethyl | σm = 0.43, σp = 0.54 | 32.1 | Increases potency but reduces solubility |
Hydrazones emerged as privileged pharmacophores following the clinical success of rifampicin (antitubercular) and nifuroxazide (intestinal antiseptic). Their mechanism involves chelation-mediated enzyme inhibition and reactive oxygen species generation in microbial systems. The –NH–N=CH– linkage undergoes pH-dependent protonation, enabling selective accumulation in bacterial cytoplasm (pH 5.5–7.0) where it disrupts metalloenzyme function [4] [5].
Pyrazole-hydrazone hybrids demonstrate dual inhibitory action against Gram-positive bacteria and tyrosine kinases. Molecular simplification of LASSBio-1018 led to pyrazine N-acylhydrazones (e.g., LASSBio-1181) exhibiting TNF-α suppression (IC50: 1.5 μM) alongside antibacterial effects. Recent innovations include coumarin-pyrazole-hydrazone conjugates with synergistic activity against ESKAPE pathogens. Compound 15 (4-chlorophenyl derivative) achieves MIC values of 1.56 μg/mL against MRSA through alkaline phosphatase inhibition (IC50: 1.469 μM), while bischloro derivatives (e.g., compound 21) maintain potency against gentamicin-resistant strains [1] [4] [5].
Table 3: Evolution of Hydrazone Derivatives in Anti-Infective Research
Generation | Representative Compounds | Target Pathogens | Mechanistic Advances |
---|---|---|---|
First (1960s) | Isoniazid hydrazones, Nifuroxazide | Mycobacterium tuberculosis, Salmonella | Proton motive force disruption |
Second (1990s) | Rifampicin analogs, Pyridazinone hydrazones | Staphylococcus aureus, ESKAPE pathogens | RNA polymerase inhibition |
Third (Present) | Coumarin-pyrazole-hydrazones, Pyrazine carboxamides | XDR S. Typhi, Carbapenem-resistant A. baumannii | Dual kinase/phosphatase inhibition |
The structural evolution reflects three key developments:
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 4696-35-9
CAS No.: 203860-42-8